molecular formula C20H24N4O3 B3018826 1-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea CAS No. 1421468-90-7

1-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea

Cat. No. B3018826
CAS RN: 1421468-90-7
M. Wt: 368.437
InChI Key: HIDARJKGDMVWQI-UHFFFAOYSA-N
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Description

The compound "1-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-3-phenethylurea" is a complex organic molecule that is likely to have been synthesized as part of research into novel chemical entities with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and the use of various substituents to create pyrazoline derivatives, as seen in the synthesis of novel compounds with antibacterial properties . These reactions typically involve the use of acetic acid in ethanol as a solvent and catalyst, which suggests that similar conditions could be employed in the synthesis of the compound of interest. The precise synthesis details for the compound are not provided, but it can be inferred that it may involve similar cyclization steps and the use of substituted phenyl hydrazine.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as FT-IR, 1H and 13C NMR spectroscopy, and X-ray powder diffraction (XRPD) . The XRPD analysis of a related compound revealed a triclinic space group, which provides information on the crystal structure and packing of the molecules in the solid state . For the compound of interest, similar analytical techniques would likely reveal detailed information about its molecular structure, including the arrangement of the furan and pyrazole rings and the substituents attached to them.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest can be partially inferred from the related compounds discussed in the papers. For instance, the solid state structure and intermolecular interactions of a related compound were analyzed using Hirshfeld surface analysis and fingerprint plots . These techniques could be applied to the compound of interest to understand its solid state properties and potential for forming specific intermolecular interactions. The antibacterial activity of pyrazoline derivatives also suggests that the compound of interest may exhibit biological activity, which could be evaluated through in vitro assays similar to those used to determine the minimum inhibitory concentration (MIC) against various bacteria .

Scientific Research Applications

Novel Synthesis Techniques and Biological Activity

  • Synthesis of Polyketide Spiroketals : Research into polyketide spiroketals, including compounds with furan components, has highlighted their potential in cytotoxicity studies against various cancer cell lines, showcasing the significance of furan derivatives in medicinal chemistry and oncology (Meilert, Pettit, & Vogel, 2004).

  • Antiprotozoal Agents : Furan derivatives have been synthesized and evaluated for their activity as antiprotozoal agents, offering a promising avenue for the development of new treatments against protozoal infections (Ismail et al., 2004).

  • Antibacterial Chitosan Derivatives : The synthesis of chitosan Schiff bases incorporating heterocyclic moieties, including furan derivatives, has demonstrated potential antibacterial activity, highlighting the role of furan-based compounds in developing antimicrobial materials (Hamed et al., 2020).

  • Analgesic Activity : The study of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides and their conversion to pyrazole derivatives under specific conditions has explored their potential analgesic properties, suggesting furan and pyrazole derivatives' relevance in pain management research (Igidov et al., 2022).

  • Organometallic Complexes : The study of rhenium(I) η2-coordinated furan complexes has opened new avenues for converting furan into a 1,3-carbon dipole, which is a novel approach in the field of organometallic chemistry, potentially leading to new synthetic methodologies (You et al., 2005).

properties

IUPAC Name

1-[[5-(furan-2-yl)-1-(2-methoxyethyl)pyrazol-3-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-26-13-11-24-18(19-8-5-12-27-19)14-17(23-24)15-22-20(25)21-10-9-16-6-3-2-4-7-16/h2-8,12,14H,9-11,13,15H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDARJKGDMVWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC(=N1)CNC(=O)NCCC2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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